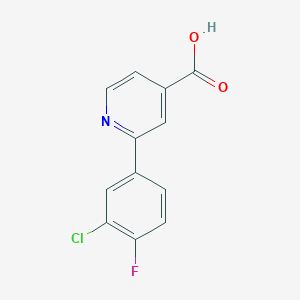

2-(3-Chloro-4-fluorophenyl)isonicotinic acid

Description

Significance of Isonicotinic Acid Derivatives in Chemical Sciences and Medicinal Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are fundamental scaffolds in medicinal chemistry. nih.govbioencapsulation.net The isonicotinic acid core is a key component in a variety of therapeutic agents, demonstrating its versatility and importance. chempanda.com One of the most prominent examples is Isoniazid (B1672263), a primary drug used in the treatment of tuberculosis. chempanda.comdovepress.com The success of Isoniazid spurred extensive research into its derivatives, leading to the discovery of compounds with a wide range of biological activities. benthamdirect.comnih.gov

Derivatives of isonicotinic acid have been investigated for numerous applications, including:

Antimicrobial and Antitubercular Activity : Beyond Isoniazid, numerous hydrazide and other derivatives have been synthesized and tested against various bacterial and mycobacterial strains. benthamdirect.comresearchgate.net

Anti-inflammatory Activity : Certain isonicotinic acid-derived compounds have demonstrated significant anti-inflammatory properties, with some exhibiting potency greater than standard drugs like ibuprofen (B1674241) in preclinical studies. nih.gov

Anticancer and Enzyme Inhibition : The scaffold is present in molecules designed as enzyme inhibitors, which is a key strategy in developing treatments for diseases like cancer. nih.govgoogle.com For instance, derivatives have been developed as inhibitors for enzymes such as KDM5, which are relevant in oncology and antiviral research. dovepress.com

The chemical versatility of the isonicotinic acid ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's electronic and steric properties to optimize biological activity and pharmacokinetic profiles. nih.gov

Role of Halogenated Pyridine (B92270) Carboxylic Acids in Contemporary Research

The introduction of halogen atoms—such as chlorine and fluorine—onto pyridine carboxylic acid scaffolds is a widely used strategy in modern drug design. nih.gov Halogens are no longer viewed merely as simple hydrophobic substituents; they can participate in specific, directed interactions known as halogen bonds. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as a Lewis acid (an electron acceptor), interacting with a Lewis base like an oxygen or nitrogen atom in a biological target, such as a protein. acs.org

The strategic placement of halogens can significantly influence a molecule's properties:

Enhanced Binding Affinity : Halogen bonds can provide an additional stabilizing interaction between a drug molecule and its protein target, thereby increasing binding affinity and potency. acs.org

Modulation of Physicochemical Properties : Halogenation affects a molecule's lipophilicity, metabolic stability, and membrane permeability, all of which are critical pharmacokinetic parameters. The presence of fluorine, in particular, can block metabolic pathways and improve a drug's bioavailability. nih.gov

Target Selectivity : The specific geometric requirements of halogen bonds can contribute to a compound's selectivity for its intended biological target over other proteins, potentially reducing off-target effects.

Research into halogenated pyridine structures is active, with studies exploring structure-activity relationships to understand how the type and position of halogens affect mutagenicity and other biological outcomes. researchgate.net The compound 2-(3-chloro-4-fluorophenyl)isonicotinic acid, with both a chlorine and a fluorine atom on the phenyl ring, exemplifies this design principle.

Overview of Research Trajectories for Novel Chemical Entities within this Structural Class

The development of novel chemical entities based on the isonicotinic acid framework continues to be a vibrant area of research. Current trajectories focus on creating hybrid molecules and derivatives that capitalize on the established biological activities of the core structure while introducing new functionalities through strategic substitutions.

Key research trends include:

Synthesis of Hydrazone Derivatives : The reaction of isonicotinic acid hydrazide with various aldehydes to form hydrazones is a common strategy to generate libraries of compounds for screening against microbial and cancer cell lines. benthamdirect.comnih.gov

Development of Multi-target Agents : Researchers are designing molecules that can interact with multiple biological targets simultaneously, a potential strategy for treating complex diseases like cancer or drug-resistant infections. The isonicotinic acid scaffold provides a robust base for such multi-functionalization. google.com

Quantitative Structure-Activity Relationship (QSAR) Studies : Computational studies, such as QSAR, are employed to build models that predict the biological activity of new derivatives based on their structural features. researchgate.net This allows for a more rational design of novel compounds with potentially enhanced potency and better safety profiles.

Exploration of New Therapeutic Areas : While the traditional focus has been on infectious diseases, newer research explores the potential of isonicotinic acid derivatives in areas like neurodegenerative diseases, viral infections, and inflammatory disorders. dovepress.comnih.gov

The compound this compound serves as a valuable starting material for synthesizing novel compounds along these research trajectories, offering a pre-functionalized scaffold ready for further chemical modification.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-9-5-7(1-2-10(9)14)11-6-8(12(16)17)3-4-15-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTCAIDQBBLAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679520 | |

| Record name | 2-(3-Chloro-4-fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261951-49-8 | |

| Record name | 2-(3-Chloro-4-fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 4 Fluorophenyl Isonicotinic Acid and Its Derivatives

Established Synthetic Pathways to the Isonicotinic Acid Core

The isonicotinic acid framework, or pyridine-4-carboxylic acid, is a fundamental heterocyclic structure. Industrial production of nicotinic acid, a related compound, often involves the oxidation of 5-ethyl-2-methylpyridine. nih.gov While various synthetic routes to nicotinic and isonicotinic acid derivatives exist, the direct synthesis of the core structure is well-established, often starting from commercially available pyridine (B92270) precursors. nih.govnih.gov Modifications to the pyridine ring, such as the introduction of substituents, are typically carried out on the pre-formed heterocyclic system. nih.gov For instance, isonicotinic acid hydrazide can be synthesized from isonicotinamide (B137802) and hydrazine (B178648) hydrate. google.com

Strategies for Regioselective Functionalization and Arylation of Pyridine Rings

Achieving regioselective functionalization of the pyridine ring is a significant challenge in organic synthesis due to the electronic nature of the heterocycle. researchgate.netrsc.org Direct C-H arylation of pyridines is often difficult, with reactivity favoring the C2 and C4 positions. researchgate.net

Several strategies have been developed to control the position of arylation:

Electronic Control: The introduction of electron-withdrawing groups can direct arylation to specific positions. For example, a substituent at the 3-position can facilitate C4-arylation. nih.gov

N-Activation: In-situ activation of the pyridine nitrogen can create a de-aromatized intermediate, such as a dihydropyridine (B1217469) or a Zincke imine, which allows for more versatile bond formation. researchgate.netrsc.org This approach can enable regioselective arylation at the C4 position. researchgate.netnih.govresearchgate.net

Catalytic Methods: Transition metal catalysis, particularly with palladium, has been instrumental in developing methods for regioselective pyridine arylation. nih.govresearchgate.net Nickel-catalyzed cross-coupling reactions have also been employed for the enantioselective arylation of pyridines. rsc.org

pH-Dependent Reactivity: Recent studies have shown that the pH of the reaction medium can be used to switch the selectivity of C-H functionalization between the meta and para positions. nih.govresearchgate.net

| Strategy | Key Principle | Typical Position of Functionalization | Catalyst/Reagent Examples |

|---|---|---|---|

| Electronic Control | Use of electron-withdrawing groups to direct arylation. nih.gov | C4 (with 3-substituent) nih.gov | Pd(OAc)₂/P(n-Bu)Ad₂ nih.gov |

| N-Activation (Zincke Intermediates) | Formation of a reactive, de-aromatized intermediate. researchgate.net | C4 nih.govresearchgate.net | Triflic anhydride, secondary amine, Pd catalyst nih.govresearchgate.net |

| Nickel Catalysis | Enantioselective cross-coupling of pyridinium (B92312) ions. rsc.org | C2 rsc.org | Ni(0) with chiral phosphoramidite (B1245037) ligand rsc.org |

| pH-Dependent Reactivity | Switching selectivity based on reaction acidity. nih.govresearchgate.net | para-selectivity under acidic conditions nih.govresearchgate.net | Acidic conditions nih.gov |

Introduction of the 3-Chloro-4-fluorophenyl Moiety: Coupling Reactions and Precursors

The introduction of the specific 3-chloro-4-fluorophenyl group onto the isonicotinic acid core is most commonly achieved through cross-coupling reactions. These reactions require a precursor for the phenyl moiety, typically in the form of an organoboron or organometallic reagent.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. cdnsciencepub.commdpi.com This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. cdnsciencepub.commdpi.comnih.gov

For the synthesis of 2-(3-chloro-4-fluorophenyl)isonicotinic acid, this would involve the coupling of a 2-halo- or 2-triflyloxy-isonicotinic acid derivative with (3-chloro-4-fluorophenyl)boronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity. mdpi.comresearchgate.net

Directed ortho-metalation (DoM) is another strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.orgorganic-chemistry.org This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho position. wikipedia.orgbaranlab.org

In the context of pyridine synthesis, a directing group on the pyridine ring could facilitate lithiation at the C2 position, followed by reaction with an electrophilic source of the 3-chloro-4-fluorophenyl group. The carboxylate group itself can act as a directing group, although its effectiveness can vary depending on the reaction conditions. unblog.fr

Beyond Suzuki-Miyaura coupling and DoM, other transition metal-catalyzed C-H functionalization reactions are emerging as powerful tools for the synthesis of biaryl compounds. acs.org These methods offer the potential for more direct and atom-economical routes by avoiding the pre-functionalization of one of the coupling partners. rsc.org Palladium and nickel are common catalysts for these transformations, enabling the direct coupling of a C-H bond on the pyridine ring with an aryl halide or other coupling partner. acs.orgresearchgate.net

Optimization of Synthetic Routes and Reaction Conditions

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often varied to improve yield and purity include:

Catalyst and Ligand: The choice of palladium or nickel catalyst and the associated phosphine (B1218219) or N-heterocyclic carbene ligand can have a profound impact on the reaction outcome. nih.govresearchgate.net

Base: The strength and nature of the base (e.g., carbonates, phosphates, hydroxides) are critical for the transmetalation step in Suzuki-Miyaura coupling. mdpi.com

Solvent: The polarity and aprotic/protic nature of the solvent can influence the solubility of reagents and the stability of intermediates. mdpi.com

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. researchgate.net

| Parameter | Common Variations | Impact on Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, NiCl₂(dppp) mdpi.comnih.gov | Affects catalytic activity, selectivity, and functional group tolerance. |

| Ligand | Triphenylphosphine (B44618), Buchwald ligands, N-heterocyclic carbenes nih.gov | Influences catalyst stability, reactivity, and steric environment. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ mdpi.com | Essential for the transmetalation step and regeneration of the active catalyst. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile, Water mixtures mdpi.com | Affects solubility, reaction rate, and catalyst stability. |

| Temperature | Room temperature to reflux researchgate.net | Influences reaction rate and can affect selectivity and byproduct formation. |

Yield Enhancement and Side-Product Mitigation

Optimizing the synthesis of this compound primarily involves maximizing the yield of the desired product while minimizing the formation of impurities. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for this transformation, is influenced by several factors including the catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. While simple palladium sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) can be effective, they often require a phosphine ligand to facilitate the catalytic cycle. For coupling reactions involving less reactive substrates like chloropyridines, specialized ligands are often necessary. Sterically hindered biaryl phosphine ligands, for instance, have been shown to be indispensable for the successful coupling of challenging substrates like 3-chloropyridine. acs.org In the case of 2-chloropyridines, ligands such as triphenylphosphine (PPh₃) have proven effective in promoting the reaction and achieving good yields. acs.org The selection of an appropriate ligand is crucial as it impacts the stability and activity of the palladium catalyst, directly influencing reaction yield.

Reaction Conditions: The base and solvent play pivotal roles in the transmetalation step of the catalytic cycle and in maintaining the catalyst's activity. Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used, often in aqueous solutions mixed with organic solvents such as dioxane, toluene, or dimethylformamide (DMF). The concentration of the base can affect the reaction's selectivity, particularly when competing boronic acids are present. stackexchange.com

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME/H₂O | 80 | Good |

| Pd/C | PPh₃ | K₂CO₃ | DME/H₂O | 80 | Good |

| Pd/C | 2-(dicyclohexylphosphino)biphenyl | K₂CO₃ | DME/H₂O | 80 | 82 |

| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/H₂O | 100 | Modest to Good |

Data is illustrative and compiled from typical conditions for related 2-arylpyridine syntheses. acs.orgnih.gov

Side-Product Mitigation: Several side reactions can lower the yield of the desired 2-aryl isonicotinic acid. Key side-products include:

Dehalogenation: The starting halopyridine can undergo reduction, replacing the halogen atom with a hydrogen. This is often caused by side reactions involving the solvent or base. yonedalabs.com

Homocoupling: The arylboronic acid can couple with itself to form a biaryl impurity. This is often promoted by the presence of oxygen and can be minimized by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Protodeboronation: The boronic acid can be converted to the corresponding arene, which reduces the amount of nucleophile available for the cross-coupling reaction.

Careful control of the reaction atmosphere, purity of reagents, and choice of base can significantly reduce the formation of these by-products. For example, the gradual formation of boric acid as a reaction byproduct can disturb the acid-base equilibrium, impacting selectivity. stackexchange.com The choice of base is therefore not only to promote the reaction but also to control the reaction environment to disfavor side-product formation.

Green Chemistry Principles in Synthesis

Adherence to green chemistry principles is increasingly important in chemical synthesis to reduce environmental impact. For the synthesis of this compound and its derivatives, several strategies can be employed.

Alternative Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Research has shown that propylene (B89431) carbonate (PC), a biodegradable solvent derived from carbon dioxide, can be an effective medium for Suzuki-Miyaura reactions. researchgate.net Water is another environmentally benign solvent, and many cross-coupling reactions are now designed to be performed in aqueous media. The use of phase-transfer catalysts or water-soluble ligands can facilitate reactions between organic substrates and aqueous base solutions.

Heterogeneous catalysts, such as palladium on charcoal (Pd/C), offer significant green advantages. acs.org These catalysts can be easily removed from the reaction mixture by simple filtration, which simplifies product purification and allows for the catalyst to be recycled and reused, reducing heavy metal waste. mdpi.com

Energy Efficiency and Atom Economy: Green synthetic routes aim to be more energy-efficient by operating at lower temperatures and pressures. Microwave-assisted synthesis has emerged as a technique to dramatically shorten reaction times and often increase yields, contributing to a more efficient process. mjcce.org.mk

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are another hallmark of green chemistry. mjcce.org.mk An MCR approach for synthesizing a quinazoline (B50416) derivative using lactic acid as a biodegradable and green catalyst under solvent-free conditions highlights the potential for such strategies. mjcce.org.mk While not directly applicable to a Suzuki coupling, this demonstrates the trend towards designing syntheses that maximize atom economy and reduce the number of synthetic steps and purification procedures.

Table 2: Application of Green Chemistry Principles in Pyridine Derivative Synthesis

| Green Principle | Approach | Example | Benefit |

| Safer Solvents | Use of non-toxic, biodegradable solvents | Propylene Carbonate (PC) or Water as reaction medium researchgate.net | Reduced environmental pollution and health hazards |

| Catalysis | Use of heterogeneous and recyclable catalysts | Palladium on Charcoal (Pd/C) acs.org | Easy separation, catalyst reuse, reduced metal waste |

| Energy Efficiency | Alternative energy sources | Microwave-assisted synthesis mjcce.org.mk | Shorter reaction times, often higher yields |

| Waste Prevention | Multi-component, one-pot reactions | Lactic acid-catalyzed synthesis of quinazolines mjcce.org.mk | Fewer steps, reduced solvent and purification waste |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Advanced Structural Characterization and Spectroscopic Analysis of 2 3 Chloro 4 Fluorophenyl Isonicotinic Acid

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-(3-chloro-4-fluorophenyl)isonicotinic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed to fully characterize the structure.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted aromatic rings.

Isonicotinic Acid Ring: The three protons on the pyridine (B92270) ring would appear as distinct signals, likely in the downfield region (typically 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) determined by their positions relative to the nitrogen atom and the substituted phenyl ring.

Phenyl Ring: The three protons on the 3-chloro-4-fluorophenyl ring would also produce signals in the aromatic region (typically 7.0-8.0 ppm). The coupling between these protons and with the neighboring fluorine atom (H-F coupling) would result in characteristic splitting patterns, aiding in their precise assignment.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm), and its presence could be confirmed by D₂O exchange, which would cause the signal to disappear.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: The 12 carbon atoms of the two aromatic rings would each produce a signal, though some may overlap. The chemical shifts would be influenced by the attached substituents (Cl, F, N, -COOH). Carbons bonded to electronegative atoms like nitrogen, chlorine, and fluorine, as well as the carbon of the carboxylic acid, would appear at lower field (higher ppm values).

Carbonyl Carbon: The carbon atom of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift, typically in the range of 160-185 ppm.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly specific technique to confirm its chemical environment. A single resonance would be expected, and its coupling to adjacent protons (¹H-¹⁹F coupling) would provide further structural confirmation.

The following table outlines the expected proton and carbon environments for NMR analysis.

| Atom Type | Expected Number of Signals | Anticipated Chemical Shift Region (ppm) | Expected Splitting Patterns |

| ¹H (Aromatic) | 6 | 7.0 - 9.0 | Doublets, triplets, multiplets due to H-H and H-F coupling |

| ¹H (Carboxylic) | 1 | >10 | Broad singlet (exchangeable with D₂O) |

| ¹³C (Aromatic) | 10 | 110 - 160 | Singlets (in broadband decoupled spectrum) |

| ¹³C (Carbonyl) | 1 | 160 - 185 | Singlet (in broadband decoupled spectrum) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern. The molecular formula of this compound is C₁₂H₇ClFNO₂, giving it a molecular weight of approximately 251.64 g/mol . chemicalbook.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to this weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. This would manifest as two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, which is a definitive signature for the presence of a single chlorine atom.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to several decimal places, which can be used to confirm the elemental composition of the molecule with high confidence.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide insight into the molecule's structure. Common fragmentation pathways for this molecule could include:

Loss of COOH: Cleavage of the carboxylic acid group, resulting in a fragment ion with a mass of (M - 45).

Loss of CO: Decarboxylation leading to a fragment of (M - 28).

Loss of Cl: Cleavage of the carbon-chlorine bond, resulting in a fragment of (M - 35).

Cleavage of the bond between the two aromatic rings.

The table below summarizes the expected key ions in the mass spectrum.

| Ion | Description | Expected m/z | Key Features |

| [M]⁺ | Molecular Ion | ~251.6 | Exhibits [M+2] peak with ~33% intensity due to ³⁷Cl |

| [M-COOH]⁺ | Loss of carboxylic acid group | ~206.6 | Would also show a chlorine isotopic pattern |

| [M-Cl]⁺ | Loss of chlorine atom | ~216.6 | Would not show a chlorine isotopic pattern |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the frequencies at which a molecule absorbs infrared radiation or scatters Raman light, these methods allow for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display a number of characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, which is typically involved in hydrogen bonding.

C=O Stretch: A sharp, strong absorption band corresponding to the carbonyl stretch of the carboxylic acid should appear around 1700-1730 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations for both the phenyl and pyridine rings would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group is expected in the 1210-1320 cm⁻¹ range.

C-Cl and C-F Stretches: The C-Cl stretch typically appears in the fingerprint region below 800 cm⁻¹, while the C-F stretch gives a strong absorption in the 1000-1400 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings would appear as sharp bands below 900 cm⁻¹, and their exact positions can help confirm the substitution pattern.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are strong in the IR spectrum, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum. The C-Cl and C-F bonds would also give rise to Raman signals. The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework.

The table below lists the expected vibrational modes and their approximate frequencies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic Rings | C=C / C=N Stretch | 1450 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Aryl-Fluoride | C-F Stretch | 1000 - 1400 | Strong |

| Aryl-Chloride | C-Cl Stretch | < 800 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles for this compound.

To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The data obtained from X-ray crystallography would confirm the connectivity of the atoms and the planarity of the aromatic rings. A key feature of interest would be the dihedral angle between the pyridine and the phenyl rings, which would describe the degree of twist between these two parts of the molecule. Furthermore, this analysis would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen, as well as potential halogen bonding or π-π stacking interactions. This information is crucial for understanding the solid-state properties of the material.

Purity Assessment and Isomeric Analysis

Ensuring the purity and isomeric integrity of a chemical compound is critical for its use in any application. A combination of chromatographic and spectroscopic methods would be used to assess the purity of a sample of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. A sample would be analyzed using a suitable stationary phase (e.g., C18) and mobile phase. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This technique can also separate the target compound from any starting materials, by-products, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound can be derivatized to increase its volatility (e.g., by esterification of the carboxylic acid), GC-MS could be employed for purity analysis. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values would be compared to the theoretical values calculated from the molecular formula (C₁₂H₇ClFNO₂) to support the structural assignment and assess purity.

Isomeric Analysis: It is important to confirm that the correct isomer has been synthesized, specifically with the 3-chloro-4-fluorophenyl substitution pattern. The NMR and X-ray crystallography data are definitive for this purpose. The unique coupling patterns in the ¹H NMR spectrum, particularly the H-F couplings, and the precise atomic positions determined by crystallography would unambiguously confirm the isomeric structure.

Computational and Theoretical Investigations of 2 3 Chloro 4 Fluorophenyl Isonicotinic Acid

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. These methods are instrumental in understanding electronic characteristics and predicting chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov Studies employing DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, are utilized to determine the optimized geometric parameters of 2-(3-Chloro-4-fluorophenyl)isonicotinic acid in its ground state. ajchem-a.commdpi.com This analysis yields precise data on bond lengths and bond angles, which are crucial for understanding the molecule's three-dimensional conformation and stability. The theoretical vibrational frequencies can also be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. mjcce.org.mkresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

|---|---|---|---|---|---|

| Bond Length | C-Cl | 1.74 | Angle | C-C-Cl | 119.5 |

| C-F | 1.35 | C-C-F | 118.9 | ||

| C=O | 1.22 | O=C-O | 123.0 | ||

| C-O | 1.34 | C-N-C (Pyridine) | 117.5 |

Note: The data in this table is representative of typical values obtained from DFT calculations for similar molecular structures and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com For this compound, the HOMO is typically localized on the electron-rich chlorofluorophenyl ring, while the LUMO is often centered on the electron-withdrawing isonicotinic acid moiety. This distribution dictates the molecule's charge transfer properties. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.78 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.63 |

| Electronegativity (χ) | 4.465 |

| Chemical Hardness (η) | 2.315 |

Note: These values are illustrative and represent typical outcomes of FMO analysis on similar aromatic compounds. ajchem-a.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. libretexts.org These maps illustrate the regions most susceptible to electrophilic and nucleophilic attack. youtube.com In an MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, indicating sites prone to electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atom of the carboxylic acid, signifying sites for nucleophilic attack. nih.gov

Fukui functions provide a quantitative prediction of local reactivity at specific atomic sites. nih.gov These functions help to distinguish which atoms are more likely to undergo nucleophilic (f+), electrophilic (f-), or radical (f0) attack. mjcce.org.mkresearchgate.net This analysis offers a more detailed reactivity profile than MEP mapping alone.

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme. These methods are essential in drug discovery for identifying potential therapeutic targets and predicting binding affinities. nih.gov

Molecular docking simulations are performed to predict the preferred orientation of this compound when bound to a protein's active site. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov These predictions help in ranking potential drug candidates and understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Table 3: Predicted Binding Affinities for this compound with Putative Targets

| Putative Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Enoyl-ACP Reductase (InhA) | 1RLU | -8.5 |

| DNA Methyltransferase 1 (DNMT1) | 3PTA | -7.9 |

Note: The binding affinity values are hypothetical and serve to illustrate the typical output of molecular docking studies. mdpi.comnih.gov

Based on the structural features of the isonicotinic acid scaffold, several putative molecular targets can be identified. Isonicotinic acid derivatives are widely studied as antitubercular agents, with a primary target being the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.govresearchgate.net Docking studies would analyze interactions where the carboxylic acid group of the ligand forms hydrogen bonds with key amino acid residues in the InhA active site, while the aromatic rings engage in hydrophobic or π-π stacking interactions. researchgate.net

Furthermore, related heterocyclic compounds have been investigated for their potential as anticancer agents. researchgate.netmdpi.com Potential targets in this area include enzymes like DNA methyltransferases (DNMTs), which are often dysregulated in cancer. mdpi.com Docking simulations can help identify plausible binding modes and interactions within the active sites of these enzymes, guiding further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. jocpr.comnih.gov By analyzing a series of related compounds, QSAR models can identify the key physicochemical properties, or "descriptors," that govern their efficacy. These descriptors can include parameters related to hydrophobicity, electronics, sterics, and topology. nih.gov

For a molecule like this compound, a QSAR study would typically involve synthesizing a series of analogs with varied substituents and measuring their biological activity against a specific target. The resulting data would be used to build a predictive model. Descriptors such as calculated logP (hydrophobicity), molecular weight, polar surface area, and specific electronic and steric field contributions (as used in 3D-QSAR methods like CoMFA and CoMSIA) would be calculated for each analog. mdpi.com

The goal is to generate a statistically robust equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov A successful QSAR model is characterized by high internal and external predictivity, typically validated through cross-validation (q²) and prediction on an external test set (r²_pred). mdpi.com

Table 1: Illustrative QSAR Model Parameters for a Hypothetical Series of Isonicotinic Acid Analogs

This table represents a hypothetical QSAR model, illustrating the statistical parameters used to assess its validity and predictive power.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.785 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.912 | Shows a strong correlation between descriptors and activity for the training set. |

| r²_pred (External validation) | 0.834 | Demonstrates high predictive power on an independent test set. |

| Standard Error of Estimate (SEE) | 0.21 | A measure of the model's accuracy in predicting activity. |

| F-value | 115.6 | Indicates the statistical significance of the model. |

In Silico Prediction of Preclinical Pharmacokinetic Properties

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools and web servers provide a crucial first pass in this assessment, predicting a molecule's likely pharmacokinetic behavior based on its structure. bohrium.comnih.govsci-hub.se These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the discovery process. nih.gov

For this compound, various ADME parameters can be computationally estimated. These include its potential for human intestinal absorption (HIA), permeability across Caco-2 cell monolayers (an in vitro model of the gut wall), binding to plasma proteins, and potential to inhibit key cytochrome P450 (CYP) metabolic enzymes. High plasma protein binding can limit the free fraction of a drug available to exert its effect, while inhibition of CYP enzymes can lead to drug-drug interactions.

Table 2: Predicted Preclinical Pharmacokinetic Properties of this compound

This table presents hypothetical in silico ADME predictions for the title compound, representing typical outputs from predictive software.

| Pharmacokinetic Parameter | Predicted Value/Classification | Implication |

| Human Intestinal Absorption (HIA) | High | The compound is likely well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp, cm/s) | Moderate | Suggests moderate ability to pass through the intestinal wall into the bloodstream. |

| Plasma Protein Binding (PPB) | >90% | The compound is predicted to be highly bound to plasma proteins like albumin. |

| Blood-Brain Barrier (BBB) Permeant | No | The compound is unlikely to cross into the central nervous system. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with the most common drug-metabolizing enzyme. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its ability to interact with a biological target, such as a protein's binding site. nih.govnih.gov this compound is a biaryl system, where two aromatic rings are connected by a single bond. Rotation around this bond is possible, but is often restricted by steric hindrance from substituents near the bond. libretexts.org The preferred conformation represents a balance between the steric repulsion of adjacent groups and the electronic stabilization of a more planar arrangement. nih.gov

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. proquest.commdpi.com An MD simulation can reveal how a ligand like this compound behaves within a protein's binding pocket, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) and assessing the stability of the complex. nih.govacs.org The simulation provides insights into the dynamic nature of the drug-target interaction, which is often missed by static docking models.

Table 3: Hypothetical Molecular Dynamics Simulation Results for this compound in a Target Binding Site

This table summarizes plausible data from an MD simulation, illustrating how the compound might interact with a hypothetical protein target over a 100-nanosecond simulation.

| Simulation Parameter | Result | Interpretation |

| Binding Free Energy (ΔG_bind, kcal/mol) | -9.5 | Indicates a strong and favorable binding affinity to the target. |

| Key Hydrogen Bonds | Carboxylic acid with Lys122; Pyridine N with Ser210 | Identifies specific, stable interactions that anchor the compound in the binding site. |

| Key Hydrophobic Interactions | Chlorofluorophenyl ring with Leu85, Val93, Ile105 | Shows that the substituted phenyl ring is buried in a nonpolar pocket. |

| Ligand RMSD (Å) | 1.2 ± 0.3 | Low root-mean-square deviation indicates the compound maintains a stable binding pose throughout the simulation. |

| Dihedral Angle (Phenyl-Pyridine) | 48° ± 7° | The molecule adopts a twisted, non-planar conformation in the binding site, similar to the low-energy conformation of many biphenyls. researchgate.net |

Preclinical Biological Activity and Pharmacological Profiling of 2 3 Chloro 4 Fluorophenyl Isonicotinic Acid and Analogs

Evaluation in In Vitro Cellular Models

The in vitro evaluation of 2-(3-chloro-4-fluorophenyl)isonicotinic acid and its related compounds has been conducted across a diverse range of cellular models. These studies have aimed to elucidate the antiproliferative, antimicrobial, antitubercular, and antiviral properties of this chemical series.

Analogs of this compound have demonstrated significant antiproliferative activity in various cancer cell lines. For instance, a novel series of 4-anilinoquinazoline (B1210976) analogues, including a compound with a 3-chloro-4-fluorophenyl moiety, showed notable anticancer efficacy. Specifically, the compound DW-8 exhibited IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM in HCT116, HT29, and SW620 human colorectal cancer cell lines, respectively. mdpi.com This activity was found to be selective for cancer cells, with a higher IC50 of 14.05 ± 0.37 µM observed in the non-cancerous colon cell line, CRL1459. mdpi.com The mechanism of action for DW-8 in SW620 cells was determined to be the induction of apoptosis through cell cycle arrest at the G2 phase and activation of the intrinsic apoptotic pathway. mdpi.com

Furthermore, studies on other related heterocyclic compounds have highlighted the importance of specific structural features for anticancer activity. For example, halogenated pyrrolo[3,2-d]pyrimidines have been identified as having antiproliferative effects. nih.gov The introduction of iodine at the C7 position of a 2,4-dichloro pyrrolo[3,2-d]pyrimidine scaffold significantly enhanced its potency, reducing the IC50 to sub-micromolar levels. nih.gov These findings underscore the potential of halogenated phenyl derivatives in the development of novel anticancer agents.

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were investigated for their antibacterial and antifungal activities. researchgate.net Among the synthesized compounds, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide demonstrated significant antibacterial activity. researchgate.net In contrast, 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide showed moderate activity against fungal strains. researchgate.net These results suggest that substitutions on the phenyl ring play a crucial role in determining the antimicrobial spectrum of these compounds. researchgate.net

In another study, novel nicotinic acid hydrazide analogs were synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov The results indicated that some of these compounds were effective against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) in the low microgram range. nih.gov This highlights the potential of isonicotinic acid derivatives in combating bacterial infections.

The antifungal activity of related structures has also been explored. For example, nicotinamide (B372718) derivatives have been shown to possess antifungal properties against various pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.com Specifically, the compound N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide displayed moderate antifungal activity against two phytopathogenic fungi. mdpi.com

Isonicotinic acid derivatives, structurally related to this compound, have a well-established history in the treatment of tuberculosis, with isoniazid (B1672263) being a cornerstone of therapy. Research has continued to explore new analogs to overcome drug resistance. Several studies have reported the synthesis and in vitro evaluation of isonicotinoyl hydrazone derivatives against Mycobacterium tuberculosis H37Rv. nih.gov A number of these compounds exhibited significant minimum inhibitory concentration (MIC) activity, with values as low as 0.60 µg/mL, which is comparable to first-line drugs like ethambutol (B1671381) and rifampicin. nih.gov

Further investigations into isonicotinohydrazides and their cyanoborane adducts revealed that many of these compounds displayed moderate to high activity against M. tuberculosis H37Rv, with MICs ranging from 0.2 to 12.5 μg/ml. nih.gov Some of the isonicotinohydrazides demonstrated activity similar to rifampin (MIC = 0.2 μg/ml) and exhibited low cytotoxicity, indicating a high safety index. nih.gov These compounds were also found to be effective in killing M. tuberculosis growing within macrophages at concentrations much lower than their MICs. nih.gov

The search for novel antitubercular agents has also led to the exploration of other heterocyclic scaffolds. For instance, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases were evaluated against H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com The parent compound showed promising activity against both H37Rv and MDR strains, with MICs of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com

The antiviral potential of compounds structurally related to this compound has been investigated against a variety of viruses. For example, a series of 1-heteroaryl-2-alkoxyphenyl analogs were identified as inhibitors of SARS-CoV-2 replication. mdpi.com One promising hit compound, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, displayed an EC50 value of 4.7 µM. mdpi.com This compound was found to be active against various beta-coronaviruses and was shown to interfere with viral entry. mdpi.com

In another study, 3-aryl- mdpi.comnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones were identified as selective inhibitors of Chikungunya virus (CHIKV) replication. nih.gov These compounds demonstrated antiviral activity against different CHIKV isolates in the very low µM range. nih.gov The proposed mechanism of action involves the inhibition of the viral capping enzyme nsP1. nih.gov

The broad-spectrum antiviral activity of isonicotinic acid derivatives is further supported by the observation that some of these compounds, initially developed as antitubercular agents, also show activity against other pathogens. nih.gov This suggests that the isonicotinic acid scaffold can serve as a valuable starting point for the development of novel antiviral agents.

Enzyme Inhibition Assays

The pharmacological effects of this compound and its analogs are often mediated by their interaction with specific enzymes. Enzyme inhibition assays are therefore crucial for elucidating their mechanism of action and for guiding further drug development.

A significant area of investigation has been the inhibition of bacterial DNA gyrase. A new series of N-phenylpyrrolamide inhibitors of bacterial DNA gyrase demonstrated potent activity, with IC50 values in the low nanomolar range against Escherichia coli DNA gyrase. rsc.org Importantly, these compounds showed selectivity for bacterial targets, with no activity against human DNA topoisomerase IIα. rsc.org

In the context of malaria, a covalent inhibitor of the essential malarial kinase PfCLK3 was designed based on a cocrystal structure with a reversible inhibitor. nih.gov The designed chloroacetamide compound showed nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum assays, highlighting the potential for targeted kinase inhibition. nih.gov

The antitubercular activity of some isonicotinic acid derivatives is linked to the inhibition of mycolic acid biosynthesis. nih.gov This is consistent with the mechanism of action of isoniazid, which targets the enoyl-acyl carrier protein reductase (InhA) involved in this pathway.

Selectivity against Off-Target Enzymes

There is no specific information available in the reviewed scientific literature regarding the selectivity profile of this compound against off-target enzymes. Preclinical studies detailing its inhibitory or activating effects on a panel of common off-target enzymes have not been published.

Receptor Binding and Modulation Studies (Preclinical)

Information regarding the receptor binding profile and modulatory effects of this compound is not available in the public domain. Preclinical studies assessing the affinity and functional activity of this compound at various G-protein coupled receptors, ion channels, or other receptor types have not been reported.

Activity in Preclinical Animal Models (Excluding Clinical Outcomes)

There are no published preclinical studies describing the in vivo activity of this compound in animal models. Data on its efficacy, mechanism of action, or pharmacokinetic/pharmacodynamic relationships in established disease models are currently unavailable.

Structure Activity Relationship Sar Studies of 2 3 Chloro 4 Fluorophenyl Isonicotinic Acid Analogs

The exploration of the structure-activity relationships (SAR) of analogs based on the 2-(3-chloro-4-fluorophenyl)isonicotinic acid scaffold is crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties. Medicinal chemistry campaigns often systematically modify different parts of a lead compound to understand the chemical features essential for its desired pharmacological effect. This involves altering substituents on the aromatic rings, modifying the core heterocyclic system, and exploring stereochemical and bioisosteric variations.

Mechanistic Elucidation of Biological Effects of 2 3 Chloro 4 Fluorophenyl Isonicotinic Acid

Investigation of Molecular Target Engagement

There is currently no publicly available research that identifies the specific molecular targets of 2-(3-chloro-4-fluorophenyl)isonicotinic acid. Studies investigating its direct interactions with proteins, nucleic acids, or other macromolecules are absent from the scientific literature.

Binding Site Analysis (e.g., Enzyme Active Sites, Receptor Pockets)

Without identification of a primary molecular target, no analysis of the binding site or the nature of the interaction (e.g., covalent, non-covalent, hydrogen bonding, hydrophobic interactions) for this compound can be provided.

Modulation of Cellular Pathways

Information regarding the modulation of specific cellular signaling pathways by this compound is not available. Research detailing its effects on pathways such as kinase signaling, metabolic pathways, or gene regulatory networks has not been published.

Cellular Uptake and Intracellular Localization Studies (In Vitro)

There are no available in vitro studies that describe the mechanisms of cellular entry for this compound. Research on its ability to cross the plasma membrane, whether by passive diffusion or active transport, has not been documented. Consequently, information on its subcellular localization (e.g., cytoplasm, nucleus, mitochondria) is also unknown.

Biochemical Cascade Alterations

No studies have been found that report on the alterations of biochemical cascades resulting from cellular exposure to this compound. The downstream consequences of its potential target engagement, such as changes in enzyme activity, protein expression, or metabolite concentrations, have not been characterized.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations

In Vitro Metabolic Stability and Reactivity (e.g., Liver Microsomes)

In vitro metabolic stability assays are crucial in early drug discovery to predict how a drug will be metabolized in the body. springernature.comwuxiapptec.com These tests typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. wuxiapptec.com The stability of a compound is assessed by incubating it with liver microsomes from various preclinical species (such as rats, mice, dogs) and humans and then monitoring the decrease in the parent compound's concentration over time. springernature.comnuvisan.com This allows for the calculation of key parameters like the intrinsic clearance (CLint) and the half-life (t½), which help in predicting the hepatic clearance of the drug in vivo. nuvisan.com Reactions are often conducted with and without cofactors like NADPH to differentiate between enzymatic degradation and chemical instability. nih.gov While the methodology is well-established, no specific data for the metabolic stability of 2-(3-Chloro-4-fluorophenyl)isonicotinic acid in human or animal liver microsomes were found.

Plasma Protein Binding in Preclinical Species

Plasma protein binding (PPB) significantly influences the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov According to the "free drug theory," only the unbound fraction of a drug is available to interact with pharmacological targets, be metabolized, and be excreted. nih.gov Therefore, determining the extent of binding to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG) is essential. nih.govnih.gov This is typically measured using techniques such as equilibrium dialysis. nih.gov Understanding the unbound drug concentration across different preclinical species and humans is critical for establishing safety margins and for guiding dose selection for clinical trials. nih.gov High plasma protein binding can affect the drug's distribution and clearance. However, no specific data on the percentage of plasma protein binding for this compound in any preclinical species were identified.

Permeability Studies across Biological Barriers (In Vitro/Ex Vivo)

To be effective, an orally administered drug must be absorbed across the intestinal epithelium. In vitro cell-based assays, such as those using Caco-2 (human colon adenocarcinoma) or MDCK (Madin-Darby canine kidney) cells, are standard models for predicting intestinal permeability. nih.gov These cells form confluent monolayers that mimic the intestinal barrier, allowing for the measurement of a compound's apparent permeability coefficient (Papp). nih.govnih.gov These assays help classify compounds as having low, medium, or high permeability and can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov While these assays are a cornerstone of preclinical drug development for assessing absorption potential, no published studies detailing the permeability of this compound across Caco-2 or MDCK cell monolayers were found.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical ADME studies in animal models (e.g., rodents, canines) are conducted to understand how a drug candidate is absorbed, distributed throughout the body, metabolized, and ultimately excreted. These in vivo studies provide a more integrated view compared to in vitro assays and are fundamental for predicting human pharmacokinetics. Data from these studies help to determine key PK parameters such as bioavailability, volume of distribution, clearance, and elimination half-life. No specific preclinical ADME data for this compound in any animal models have been reported in the available literature.

Correlation of Preclinical Exposure with Biological Activity

A critical aspect of preclinical development is establishing a relationship between the concentration of the drug in the body (exposure) and its pharmacological effect (activity). This PK/PD correlation helps in understanding the dose-response relationship and in predicting a therapeutically effective dose for human studies. By correlating the unbound drug concentration at the site of action with the observed biological activity in preclinical models, researchers can build confidence in a compound's potential for clinical success. nih.gov Without any available preclinical pharmacokinetic or biological activity data for this compound, no such correlation can be established.

Strategic Research Directions and Future Perspectives for 2 3 Chloro 4 Fluorophenyl Isonicotinic Acid Research

Advanced Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the therapeutic potential of a lead compound by improving its efficacy, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com For 2-(3-chloro-4-fluorophenyl)isonicotinic acid, several advanced strategies can be employed to refine its structure and develop drug candidates with superior profiles. These strategies involve an iterative cycle of designing, synthesizing, and testing new analogues. patsnap.com

Bioisosteric replacement is another powerful technique. This involves substituting functional groups with other groups that have similar physical or chemical properties but may improve the molecule's biological properties. patsnap.comnih.gov For example, the carboxylic acid group could be replaced with other acidic moieties like a tetrazole to potentially enhance absorption or metabolic stability.

Modern computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking , are pivotal in guiding these optimization efforts. patsnap.comnih.gov These computational tools can predict how structural modifications might affect the compound's interaction with a biological target, allowing researchers to prioritize the synthesis of the most promising derivatives and reduce the time and cost associated with experimental testing. nih.govnih.gov

| Strategy | Description | Potential Outcome | Example Modification |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Systematic modification of the molecular structure to determine the contribution of each part to the biological activity. patsnap.com | Enhanced potency and selectivity. | Moving the chloro and fluoro substituents to different positions on the phenyl ring. |

| Bioisosteric Replacement | Substitution of a functional group with a chemically similar group to improve biological or pharmacokinetic properties. patsnap.com | Improved ADME (Absorption, Distribution, Metabolism, Excretion) profile. | Replacing the carboxylic acid group with a tetrazole or hydroxamic acid. |

| Scaffold Hopping | Changing the core structure of the molecule while retaining essential functionalities. patsnap.com | Discovery of novel chemical series with improved properties or different intellectual property. | Replacing the pyridine (B92270) ring with another heterocyclic system like pyrimidine (B1678525) or pyrazine. |

| Computational Modeling | Using molecular docking and QSAR to predict the activity of virtual compounds and guide synthetic efforts. nih.gov | Rational design of more potent and selective analogues. | Docking proposed derivatives into the active site of a target protein to predict binding affinity. |

Exploration of Novel Biological Activities

Derivatives of isonicotinic acid have demonstrated a wide spectrum of biological activities, including antitubercular, antimicrobial, and anti-inflammatory effects. nih.govdoaj.orgnih.govmdpi.com This history provides a strong rationale for exploring the potential therapeutic applications of this compound beyond any currently known functions.

A primary area of investigation would be its potential as an antimicrobial agent . Given that isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment, it is plausible that this derivative could exhibit activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govresearchgate.net Screening against a broad panel of bacteria and fungi could also uncover new antimicrobial properties. mdpi.comnih.gov

The compound's structure also suggests potential anti-inflammatory activity . Many compounds containing pyridine and carboxylic acid motifs are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). mdpi.com Investigations into its ability to suppress the production of inflammatory mediators like reactive oxygen species (ROS) could reveal its utility in treating inflammatory disorders. mdpi.com

Furthermore, the field of oncology presents another avenue for exploration. The unique electronic properties conferred by the halogen substituents might enable the compound to selectively inhibit protein kinases or other enzymes that are dysregulated in cancer cells. nih.gov High-throughput screening against various cancer cell lines could identify potential anticancer activity and provide a basis for further development. researchgate.net

| Potential Activity | Rationale | Key Research Question |

|---|---|---|

| Antitubercular | The core structure is related to isoniazid (B1672263), a primary anti-TB drug. nih.gov | Does it inhibit the growth of Mycobacterium tuberculosis, including resistant strains? |

| General Antimicrobial | Many isonicotinic acid derivatives show broad-spectrum antibacterial and antifungal properties. nih.govmdpi.com | What is its spectrum of activity against various pathogenic bacteria and fungi? |

| Anti-inflammatory | Related structures are known to inhibit inflammatory enzymes and pathways. mdpi.com | Can it modulate inflammatory responses by inhibiting key targets like COX or reducing ROS production? |

| Anticancer | Structural features may allow for selective inhibition of cancer-related targets. nih.gov | Does it exhibit cytotoxicity against a panel of human cancer cell lines? |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org Developing this compound into a chemical probe could provide invaluable tools for biomedical research. olemiss.edu This involves modifying the parent molecule to incorporate reporter tags, such as fluorescent dyes, biotin, or photo-crosslinkable groups, without significantly altering its biological activity. mskcc.org

For example, a fluorescently labeled version of the compound could be synthesized to visualize its subcellular localization and interaction with target proteins in living cells using techniques like fluorescence microscopy. A biotinylated derivative could be used for affinity purification of its binding partners, helping to identify its molecular target(s) through proteomic approaches like mass spectrometry. These tools are essential for elucidating the mechanism of action of a bioactive compound. mskcc.orgresearchgate.net

Application in Interdisciplinary Chemical Biology Investigations

The development of chemical probes based on this compound opens the door to a wide range of interdisciplinary chemical biology investigations. mskcc.org These probes can be used to dissect complex biological pathways and networks in their native cellular environment. olemiss.edu

For instance, if the compound is found to have a specific biological effect, its corresponding chemical probe could be used to track the engagement of its target protein in real-time. This allows for a more dynamic understanding of how the compound exerts its effects and can help validate the target for therapeutic intervention. Such studies bridge the gap between chemistry and biology, providing insights that are often unattainable through traditional biochemical or genetic methods alone. nih.gov

Methodological Advancements in Synthesis and Characterization

Future research should also focus on developing more efficient and scalable synthetic routes to this compound and its derivatives. While general methods for creating 2-aryl-nicotinic acids exist, optimizing these processes for this specific molecule is crucial for facilitating broader research and development. researchgate.netnih.govgoogle.com This could involve exploring novel catalytic methods, such as palladium-catalyzed cross-coupling reactions, or developing one-pot procedures to improve yield and reduce waste. chempanda.comgoogle.com

Concurrently, advanced characterization techniques are essential to confirm the structure and purity of the synthesized compounds. This includes the use of high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to unambiguously determine the molecular structure. ajol.infonih.govresearchgate.net Thorough characterization ensures the reliability and reproducibility of biological data obtained from these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3-Chloro-4-fluorophenyl)isonicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of aryl-substituted isonicotinic acids typically involves coupling halogenated phenyl intermediates with pyridine derivatives. For example, halogen-metal exchange reactions (e.g., using Grignard reagents) or Suzuki-Miyaura cross-coupling (employing palladium catalysts) are common strategies . Optimization of temperature (e.g., 60–80°C for coupling reactions) and solvent choice (e.g., dichloromethane or THF) can mitigate side reactions like dehalogenation. Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical for isolating high-purity products (>98%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the substitution pattern on the aromatic rings. For example, ¹⁹F NMR can distinguish between ortho/para fluorine environments . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography is recommended for resolving structural ambiguities, particularly steric effects from the chloro-fluorophenyl group . Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) ensures consistency in downstream applications .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. In alkaline buffers (pH >8), it forms water-soluble salts (e.g., sodium or potassium derivatives). Stability studies suggest degradation under prolonged UV exposure (λ = 254 nm), necessitating storage in amber vials at –20°C . In organic solvents like DMSO or DMF, solubility exceeds 50 mM, but freeze-thaw cycles should be minimized to prevent precipitation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electronic effects of the chloro-fluorophenyl group on reaction pathways. For instance, electron-withdrawing substituents lower the LUMO energy, enhancing electrophilic substitution at the pyridine ring . Reaction path searches using quantum chemical software (e.g., Gaussian or ORCA) can identify transition states and optimize catalytic conditions (e.g., ligand selection for cross-coupling) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability, solvent effects). A systematic approach includes:

- Dose-response validation : Replicate assays across independent labs using standardized protocols.

- Solvent controls : Compare DMSO vs. aqueous solubility impacts on cellular uptake .

- Structural analogs : Test derivatives (e.g., replacing chlorine with methyl groups) to isolate substituent-specific effects .

Q. How can membrane separation technologies improve the scalability of this compound synthesis?

- Methodological Answer : Nanofiltration membranes (e.g., polyamide thin-film composites) with molecular weight cutoffs (MWCO) of 200–300 Da selectively concentrate the product while removing smaller impurities (e.g., unreacted intermediates) . Continuous-flow systems coupled with membrane reactors enhance mass transfer and reduce reaction times. Process simulation software (Aspen Plus) models solvent recovery rates (>95%) and optimizes energy efficiency .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinases or carboxylases). The chloro-fluorophenyl group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic residues (e.g., lysine or arginine). Kinetic assays (e.g., competitive inhibition with varying ATP concentrations) validate mode of action .

Data Management and Reproducibility

Q. How can researchers ensure data integrity when reporting contradictory spectral or crystallographic data?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.